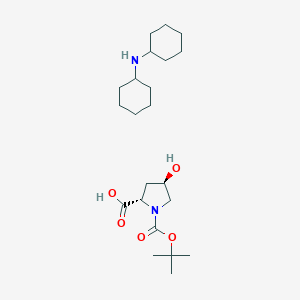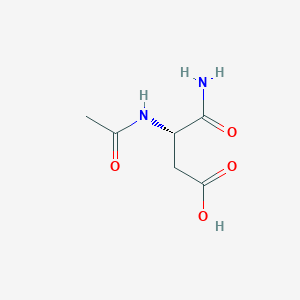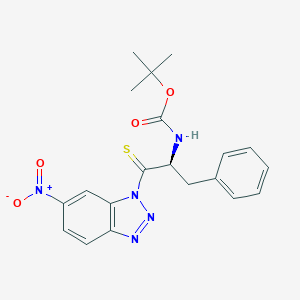
Boc-O-methyl-L-threonine
概要
説明
“Boc-O-methyl-L-threonine” is a white to off-white powder . It is a key building block in peptide synthesis . The IUPAC name is (2S,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .
Synthesis Analysis
The manufacturing process of this compound involves several steps, which include protection of the carboxyl group, methylation of the hydroxyl group, and protection of the amino group . The final product is purified through recrystallization or chromatography .
Molecular Structure Analysis
The molecular formula of this compound is C10H19NO5 . Its molecular weight is 233.26 g/mol .
Chemical Reactions Analysis
This compound is a versatile building block that is used in the synthesis of various peptides . It is commonly used in the solid-phase peptide synthesis (SPPS) technique . This compound is also used in the synthesis of glycopeptides .
Physical And Chemical Properties Analysis
This compound is soluble in water and organic solvents such as methanol, ethanol, and DMSO . It has a melting point of 97-99°C .
科学的研究の応用
Boc-O-methyl-L-threonine has been used in the synthesis of α-methylthreonine, demonstrating its utility as a chiral building block in organic synthesis (Aydillo et al., 2008).
This compound plays a role in the synthesis and polymerization of amino acid-derived cyclic carbonates, indicating its potential in polymer chemistry (Sanda, Kamatani, & Endo, 2001).
It is utilized in the convenient synthesis of L-allo-threonine, a process important for the development of oligo and cyclic peptides (Williams, Hauze, & Joullié, 1996).
This compound is involved in the preparation of allo-threonine analogs, underlining its significance in the synthesis of specific amino acids (Blank & Seebach, 1993).
This compound has been used in the synthesis of 3-O-acyl esters of serine and threonine, which are important for identifying fatty acids esterified to serine and threonine in membrane proteins (Marinetti, 1983).
It is employed in enzymatic O-galactosylation processes, indicating its application in the glycosylation of peptides and proteins (Layer & Fischer, 2006).
This compound is instrumental in the synthesis of octreotide analogs, which have applications as therapeutic and imaging agents for tumors (Edwards et al., 1994).
It is also used in the electrochemical decarboxylation of L-threonine and oligopeptide derivatives, highlighting its role in peptide synthesis (Seebach et al., 1989).
The compound finds application in the preparation of phosphoamino acid derivatives for solid-phase synthesis of phosphopeptides (Wakamiya et al., 1995).
作用機序
Target of Action
Boc-O-methyl-L-threonine is primarily used as a building block in peptide synthesis . It is typically incorporated at the C-terminus of the peptide sequence during solid-phase peptide synthesis (SPPS) . It is also used in the synthesis of glycopeptides, which are peptides that contain a carbohydrate moiety .
Mode of Action
The compound interacts with its targets through the formation of peptide bonds. The unique properties of this compound, such as its hydroxyl group, allow it to be glycosylated, making it a valuable component in the synthesis of glycopeptides .
Biochemical Pathways
This compound is involved in the biochemical pathways of peptide and glycopeptide synthesis . Threonine aldolases (TAs), which are pyridoxal-5-phosphate-dependent enzymes, catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway . TAs from a broad number of species of bacteria and fungi have been isolated and characterized as biocatalysts for the synthesis of β-hydroxy-α-amino acids .
Pharmacokinetics
Its solubility in water and organic solvents such as methanol, ethanol, and dmso suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the production of peptides and glycopeptides, which play crucial roles in biological processes such as signaling, regulation, and transportation .
Action Environment
The action of this compound can be influenced by various environmental factors For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and the presence of other substances in the reaction environment.
Safety and Hazards
将来の方向性
With its exceptional chemical properties and wide-ranging applications, Boc-O-Methyl-L-threonine promises a bright future in the market . As industries continue to seek innovative solutions, this compound presents itself as a valuable tool for researchers, chemists, and manufacturers aiming to stay at the forefront of their respective fields .
生化学分析
Biochemical Properties
Boc-O-methyl-L-threonine: plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, such as threonine aldolases, which catalyze the cleavage of threonine to glycine and acetaldehyde. These enzymes are pyridoxal-5-phosphate-dependent and are crucial for the biosynthesis of glycine . The interaction between this compound and threonine aldolases is essential for the formation of chiral β-hydroxy-α-amino acids, which are important precursors for pharmaceuticals .
Cellular Effects
This compound: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of cells by modulating the activity of enzymes and proteins involved in these processes. For example, the presence of this compound can alter the expression of genes related to amino acid metabolism and protein synthesis, leading to changes in cellular function and behavior .
Molecular Mechanism
The molecular mechanism of This compound involves its interaction with specific biomolecules, such as enzymes and proteins. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, this compound can inhibit the activity of threonine aldolases by competing with the natural substrate, threonine . This inhibition can lead to changes in the levels of glycine and acetaldehyde, affecting various metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain enzymes and proteins, leading to beneficial effects on cellular function. At high doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound: is involved in various metabolic pathways, including those related to amino acid metabolism and protein synthesis. It interacts with enzymes such as threonine aldolases, which play a crucial role in the biosynthesis of glycine and other amino acids . The presence of this compound can affect metabolic flux and the levels of metabolites, leading to changes in cellular function and behavior .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation . The distribution of this compound can affect its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of this compound can impact its activity and function, as well as its interactions with enzymes and proteins involved in various cellular processes.
特性
IUPAC Name |
(2S,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSUOKFUIPMDDX-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572974 | |
| Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
48068-25-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=48068-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-L-threonine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)
![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)


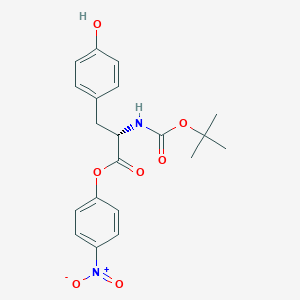
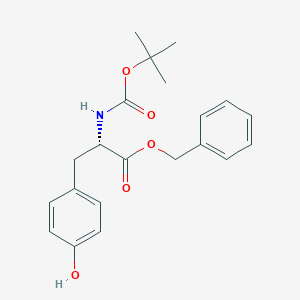
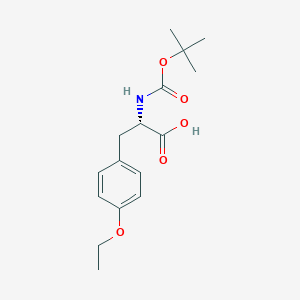

![[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester](/img/structure/B558043.png)

